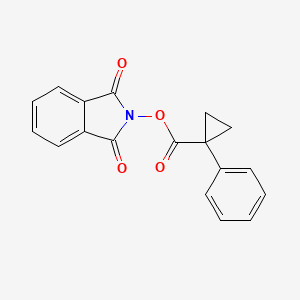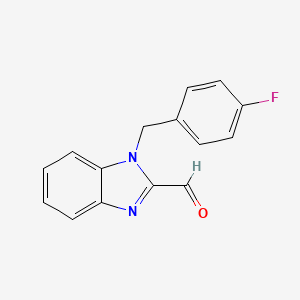![molecular formula C8H7BF4O3 B13576710 [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid](/img/structure/B13576710.png)
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with fluoro and trifluoroethoxy groups. The molecular formula of this compound is C8H7BF4O3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid typically involves the reaction of 2-(2,2,2-trifluoroethoxy) bromobenzene with isopropyl borate in the presence of a base such as isopropylmagnesium chloride. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures, usually around -15°C to -10°C .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Análisis De Reacciones Químicas
Types of Reactions
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, often used to deprotonate the boronic acid group.
Solvents: Tetrahydrofuran, dimethylformamide, and water are commonly used solvents.
Major Products
The major products formed from these reactions include biaryl compounds, boronic esters, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid is primarily related to its ability to participate in cross-coupling reactions, forming stable carbon-carbon bonds. The boronic acid group interacts with palladium catalysts, facilitating the transfer of the aryl group to the halide partner. This mechanism is crucial in the formation of biaryl compounds, which are important in pharmaceuticals and materials science .
Comparación Con Compuestos Similares
Similar Compounds
4-Trifluoromethoxyphenylboronic acid: Similar in structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
4-Fluorophenylboronic acid: Lacks the trifluoroethoxy group, making it less sterically hindered.
4-(Trifluoromethyl)phenylboronic acid: Contains a trifluoromethyl group, which affects its reactivity and applications.
Uniqueness
The presence of both fluoro and trifluoroethoxy groups in [4-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid imparts unique electronic and steric properties, making it particularly useful in specific cross-coupling reactions and the synthesis of complex molecules. Its unique structure allows for the formation of compounds with distinct biological activities and industrial applications.
Propiedades
Fórmula molecular |
C8H7BF4O3 |
|---|---|
Peso molecular |
237.95 g/mol |
Nombre IUPAC |
[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BF4O3/c10-5-1-2-6(9(14)15)7(3-5)16-4-8(11,12)13/h1-3,14-15H,4H2 |
Clave InChI |
CRKKIFHAOIQYNU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)F)OCC(F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


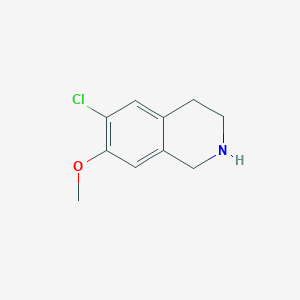
![2-[(3-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13576630.png)
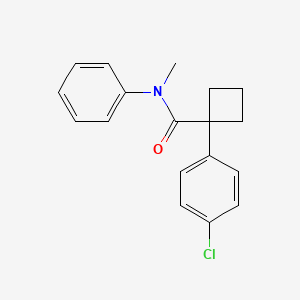
![4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzonitrile](/img/structure/B13576636.png)
![1-[(azetidin-3-yl)methyl]-4-iodo-1H-pyrazolehydrochloride](/img/structure/B13576643.png)
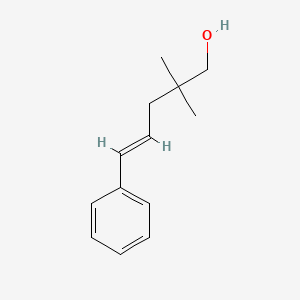
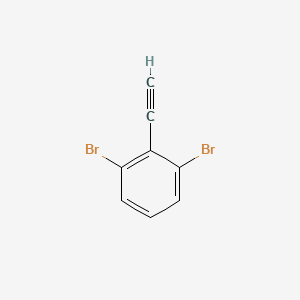

![1-[(3-Fluoro-2-methoxyphenyl)methyl]piperazine](/img/structure/B13576662.png)

![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid](/img/structure/B13576681.png)
